![molecular formula C12H13BrN2O2 B592245 3-Bromo-1H-pirrolo[3,2-c]piridina-1-carboxilato de tert-butilo CAS No. 192189-16-5](/img/structure/B592245.png)
3-Bromo-1H-pirrolo[3,2-c]piridina-1-carboxilato de tert-butilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Descubrimiento y desarrollo de fármacos
Este compuesto sirve como un intermedio clave en la síntesis de diversos derivados de azaindol, que son prominentes en el descubrimiento de fármacos. Los azaindoles están presentes en muchos productos naturales biológicamente activos y derivados sintéticos, y recientemente han dado lugar a varios agentes terapéuticos para una variedad de enfermedades . La estructura única de los azaindoles los hace adecuados para el desarrollo de inhibidores de quinasas, que son cruciales en el tratamiento del cáncer y otras enfermedades .
Modulación de procesos biológicos
Debido a sus propiedades bioquímicas y biofísicas, el 1-BOC-3-BROMO-5-AZAINDOLE se utiliza en la modulación de procesos biológicos. Se reconoce como una estructura privilegiada en la química medicinal y los programas de descubrimiento de fármacos, contribuyendo a la generación de nuevos agentes terapéuticos .
Química sintética
En química sintética, este compuesto se utiliza para construir arquitecturas moleculares complejas. Es particularmente útil en la reacción de Stille, donde se puede acoplar con otras unidades orgánicas para crear diversas estructuras moleculares, que luego se utilizan en síntesis química posterior y desarrollo de fármacos .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 3-bromopyrrolo[3,2-c]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-6-14-5-4-10(8)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJLRWSJPXZDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725515 | |
| Record name | tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192189-16-5 | |
| Record name | tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)
![tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B592168.png)
![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride](/img/structure/B592170.png)

![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592172.png)
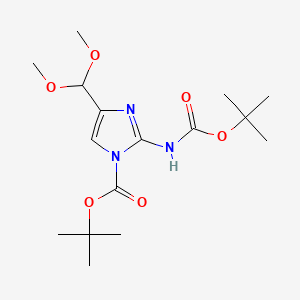

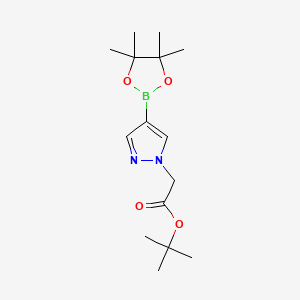
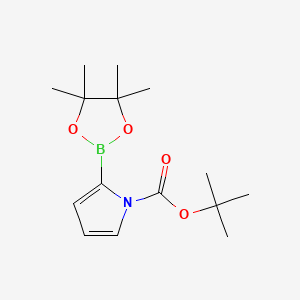
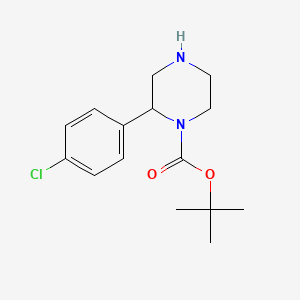

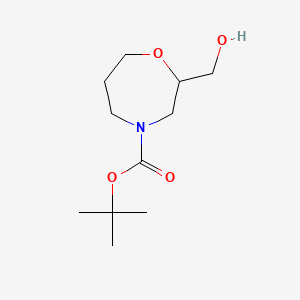
![tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B592185.png)
